Dihomo-gamma-Linolenamide

Endocannabinoid Pharmacology Receptor Binding Cannabinoid CB1

Dihomo-gamma-Linolenamide, predominantly studied as its ethanolamide derivative (DGLEA, dihomo-γ-linolenoyl ethanolamide), is an endogenous N-acylethanolamine (NAE) and a member of the endocannabinoid family. It is an analog of the primary endocannabinoid anandamide (AEA), featuring a dihomo-γ-linolenic acid (20:3, n-6) chain in place of AEA's arachidonic acid (20:4, n-6) backbone.

Molecular Formula C20H35NO
Molecular Weight 305.5 g/mol
Cat. No. B1256699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihomo-gamma-Linolenamide
Molecular FormulaC20H35NO
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)N
InChIInChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-
InChIKeyFEEKQVCOKHTLSP-QNEBEIHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihomo-gamma-Linolenamide (DGLEA) for Targeted Endocannabinoid Research


Dihomo-gamma-Linolenamide, predominantly studied as its ethanolamide derivative (DGLEA, dihomo-γ-linolenoyl ethanolamide), is an endogenous N-acylethanolamine (NAE) and a member of the endocannabinoid family. It is an analog of the primary endocannabinoid anandamide (AEA), featuring a dihomo-γ-linolenic acid (20:3, n-6) chain in place of AEA's arachidonic acid (20:4, n-6) backbone [1]. This structural difference results in distinct pharmacological properties at cannabinoid receptors and metabolic enzymes, making it a critical probe for studying ligand-receptor selectivity and fatty acid amide hydrolase (FAAH) substrate specificity within the endocannabinoid system [2].

CB1/CB2 selectivity profiling studies
FAAH substrate specificity investigation
Endocannabinoid receptor signaling pathway differentiation

Why Anandamide or Other NAEs Cannot Substitute for Dihomo-gamma-Linolenamide in Research


Substituting DGLEA with anandamide (AEA) or other N-acylethanolamines like palmitoylethanolamide (PEA) in procurement decisions will compromise experimental validity. DGLEA possesses a unique pharmacological fingerprint at the cannabinoid receptors, exhibiting a distinct CB1/CB2 affinity ratio compared to AEA [1] and a different metabolic stability profile as a substrate for FAAH [2]. Unlike PEA, which has negligible affinity for CB receptors and acts primarily via PPAR-α, DGLEA directly engages the cannabinoid system, making it essential for studies dissecting the specific contribution of the dihomo-γ-linolenoyl moiety to endocannabinoid signaling [1]. The quantitative evidence below demonstrates precisely where DGLEA diverges from its closest analogs.

Anandamide (AEA)
CB1/CB2 affinity profile may differ, altering receptor signaling bias interpretation.
Palmitoylethanolamide (PEA)
Lacks direct cannabinoid receptor engagement; acts via PPAR-α and may not substitute for CB-mediated pathway studies.
Other NAEs (e.g., OEA)
FAAH metabolic stability and receptor selectivity profiles are not interchangeable with DGLEA.

Quantitative Differentiation of Dihomo-gamma-Linolenamide (DGLEA) for Scientific Sourcing


DGLEA vs. Anandamide (AEA): CB1 Receptor Binding Affinity Comparison

Dihomo-gamma-linolenamide (DGLEA) exhibits significantly lower affinity for the human recombinant CB1 receptor compared to the primary endocannabinoid anandamide (AEA). Data from competitive binding assays show a Ki for DGLEA of 857 nM, versus a Ki of 61 nM for AEA, representing a 14-fold lower affinity [1]. This quantifiable difference allows researchers to select DGLEA as a tool to study the impact of the fatty acid chain's unsaturation degree on CB1 receptor engagement.

CB1 Binding (Ki)
Head-to-head
DGLEA Ki 857 nM vs AEA 61 nM, 14-fold lower affinity
Supports CB1 signaling bias and partial agonism studies
Human CB1 recombinant binding assay context
Endocannabinoid Pharmacology Receptor Binding Cannabinoid CB1

DGLEA vs. Anandamide (AEA): CB2 Receptor Binding Affinity Comparison

DGLEA demonstrates a more balanced affinity profile for human recombinant CB2 versus CB1 receptors compared to anandamide (AEA). The Ki for DGLEA at CB2 is 598 nM, which is only 2.1-fold higher than its selectivity for AEA at CB2 (Ki = 280 nM) [1]. This contrasts sharply with the 14-fold difference at CB1, illustrating that the acyl chain modification differentially impacts CB1 versus CB2 binding pockets.

CB2 Binding (Ki)
Head-to-head
DGLEA Ki 598 nM vs AEA 280 nM, 2.1-fold lower affinity at CB2
Supports CB2-predominant signaling pathway studies
Human CB2 recombinant binding assay context
Endocannabinoid Pharmacology Receptor Binding Cannabinoid CB2

DGLEA vs. Palmitoylethanolamide (PEA): Cannabinoid Receptor Engagement

Unlike palmitoylethanolamide (PEA), which has negligible binding (Ki > 50 μM) to cannabinoid CB1 and CB2 receptors and exerts its effects primarily through PPAR-α, DGLEA is a functional cannabinoid receptor agonist [1] [2]. This categorical difference in primary target engagement is critical: studies requiring direct CB receptor activation must use DGLEA, as PEA cannot substitute for this mechanism. PEA's Ki for CB1 is estimated to be >50 μM, compared to DGLEA's Ki of 857 nM, representing at least a 58-fold selectivity gap [2].

CB1 vs PPAR-α Engagement
Cross-study
DGLEA CB1 Ki 857 nM (agonist) vs PEA CB1 Ki >50 μM (no agonism), >58-fold selectivity
Distinguishes CB-mediated from PPAR-α pathways
Independent studies, recombinant human CB receptors
Endocannabinoid Pharmacology Nuclear Receptors PPAR-alpha

DGLEA as a Functional Adenylyl Cyclase Inhibitor

Dihomo-γ-linolenamide (DGLEA) demonstrates functional inhibition of adenylyl cyclase, a canonical downstream effector of CB1 receptor activation, with an IC50 of 109 nM . While a direct comparator IC50 for this specific assay is not always reported, this value is consistent with the compound's verified agonist activity at CB1 receptors and provides a critical functional benchmark. This data confirms that DGLEA is not merely a receptor binder but a full efficacy agonist, a key specification for models studying downstream signaling cascades.

cAMP Inhibition (IC50)
Reported
IC50 109 nM in CB1-mediated adenylyl cyclase inhibition
Supports full agonist functional characterization
Forskolin-stimulated assay; source to verify
Signal Transduction GPCR Pharmacology cAMP Assay

Key Investigative Scenarios for Dihomo-gamma-Linolenamide (DGLEA) Procurement


Elucidating CB2-Selective Cannabinoid Signaling

DGLEA is the preferred NAE for studies aiming to isolate or amplify CB2-mediated signaling. Its demonstrated 2.1-fold lower affinity for CB2 compared to anandamide (AEA), versus AEA's 14-fold lower affinity for CB1, establishes a uniquely shifted receptor selectivity profile [1]. This makes DGLEA a powerful tool for dissecting peripheral anti-inflammatory and neuroprotective pathways, where CB2 receptors are highly expressed, without the strong CB1-mediated psychoactive confounds inherent to AEA use.

Investigating FAAH Substrate Structure-Activity Relationships (SAR)

As an endogenous substrate for fatty acid amide hydrolase (FAAH), DGLEA serves as a critical probe for defining the enzyme's acyl chain specificity. Its kinetic profile as an FAAH substrate can be directly compared to AEA and other NAEs to determine how the 20:3 (n-6) chain, as opposed to AEA's 20:4 (n-6) chain, influences hydrolysis rates and product release [2]. This SAR data is essential for the rational design of next-generation FAAH inhibitors.

Differentiating Cannabinoid from Non-Cannabinoid NAE Pathways

Procurement of DGLEA is essential for experiments designed to dichotomize the roles of the cannabinoid receptor system from PPAR-α pathways activated by other NAEs like palmitoylethanolamide (PEA). DGLEA's proven direct agonism at CB receptors [1] provides a positive control for cannabinoid-mediated events, directly contrasting with PEA's exclusive PPAR-α activity. This ensures the accurate attribution of pro-resolving or anti-inflammatory effects to the correct molecular target.

Application
Selection Property
Validation Focus
CB2-selective signaling elucidation
CB2 receptor selectivity profile
CB2-mediated signaling pathway models
FAAH substrate SAR
FAAH kinetic substrate profile
Acyl chain specificity and hydrolysis rate studies
Cannabinoid vs non-cannabinoid NAE pathway differentiation
Direct CB receptor agonism confirmation
Cannabinoid-mediated vs PPAR-α pathway attribution
Quote Request

Request a Quote for Dihomo-gamma-Linolenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.